
1-Naphthalenesulfonyl chloride, 4-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonyl chloride, 4-(ethylthio)- is an organic compound with the molecular formula C12H11ClO2S2. It is a derivative of naphthalene, featuring a sulfonyl chloride group and an ethylthio substituent. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1-Naphthalenesulfonyl chloride, 4-(ethylthio)- typically involves the sulfonation of naphthalene followed by chlorination and subsequent introduction of the ethylthio group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale sulfonation and chlorination processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Naphthalenesulfonyl chloride, 4-(ethylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can be used in Stille cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and coupling partners like organotin compounds. Major products formed from these reactions include substituted naphthalenes, sulfoxides, and sulfones.
Scientific Research Applications
1-Naphthalenesulfonyl chloride, 4-(ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonyl chloride, 4-(ethylthio)- involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The ethylthio group can undergo oxidation, affecting the compound’s reactivity and stability. Molecular targets and pathways involved include nucleophilic substitution and oxidation-reduction pathways.
Comparison with Similar Compounds
1-Naphthalenesulfonyl chloride, 4-(ethylthio)- can be compared with other sulfonyl chlorides, such as:
2-Naphthalenesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Biphenyl-4-sulfonyl chloride: Contains a biphenyl group instead of a naphthalene ring.
p-Toluenesulfonyl chloride: Contains a toluene ring instead of a naphthalene ring.
The uniqueness of 1-Naphthalenesulfonyl chloride, 4-(ethylthio)- lies in its specific substitution pattern and the presence of the ethylthio group, which imparts distinct reactivity and applications.
Properties
CAS No. |
57559-93-0 |
|---|---|
Molecular Formula |
C12H11ClO2S2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-ethylsulfanylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C12H11ClO2S2/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChI Key |
NWCHASBTUZGDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





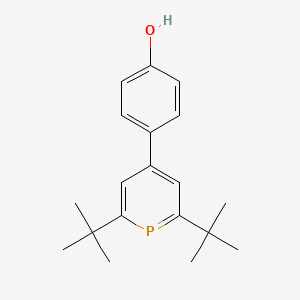
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
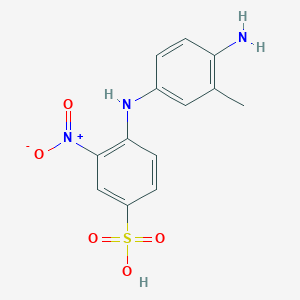

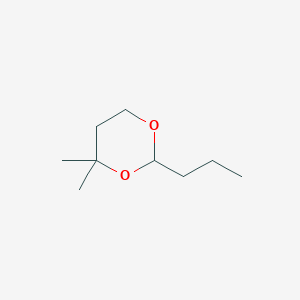
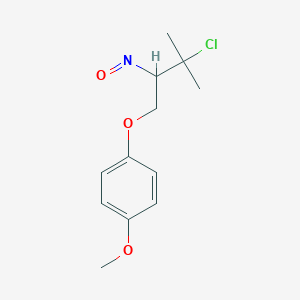

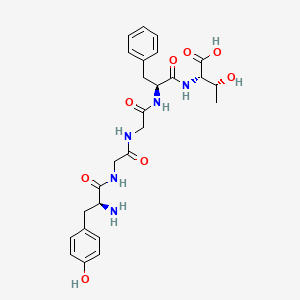
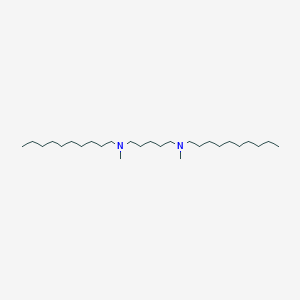
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)
